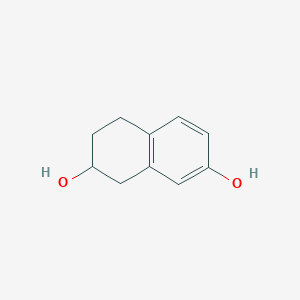
1,2,3,4-Tetrahydronaphthalene-2,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydronaphthalene-2,7-diol is a chemical compound with the molecular formula C10H12O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 7 positions on the tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2,7-diol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene, followed by hydroxylation at the 2 and 7 positions. The reaction typically employs nickel catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into other hydrogenated forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various hydrogenated forms of the compound.
Substitution: Ethers, esters, and other substituted derivatives.
科学的研究の応用
1,2,3,4-Tetrahydronaphthalene-2,7-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in redox reactions and form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
類似化合物との比較
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon derivative of naphthalene, lacking the hydroxyl groups.
2,3-Naphthalenediol: A dihydroxy derivative of naphthalene with hydroxyl groups at the 2 and 3 positions.
1,2,3,4-Tetrahydronaphthalene-2,3-diol: A similar compound with hydroxyl groups at the 2 and 3 positions.
Uniqueness: 1,2,3,4-Tetrahydronaphthalene-2,7-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds .
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
1,2,3,4-tetrahydronaphthalene-2,7-diol |
InChI |
InChI=1S/C10H12O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10-12H,2,4,6H2 |
InChIキー |
SDIDZOWKHWAPAO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1O)C=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


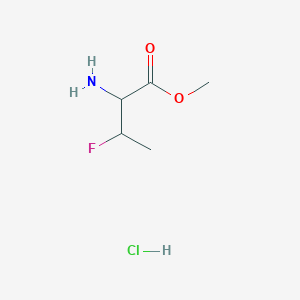
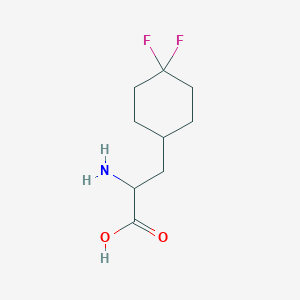
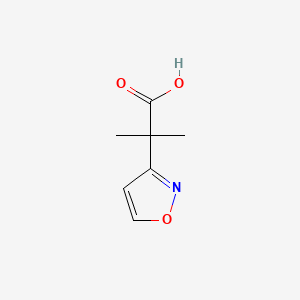
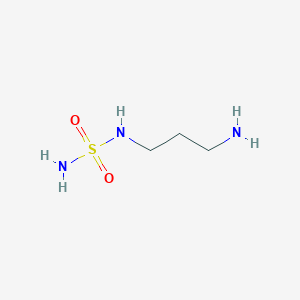
![N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13571975.png)
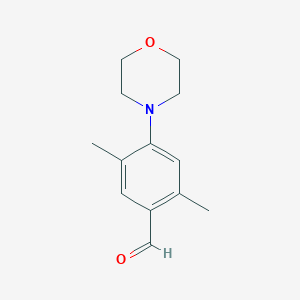
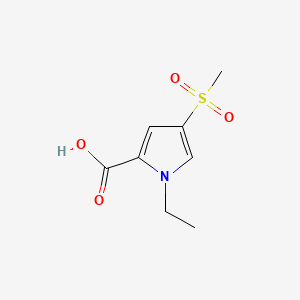
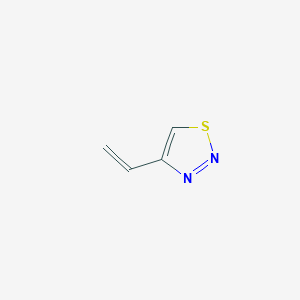
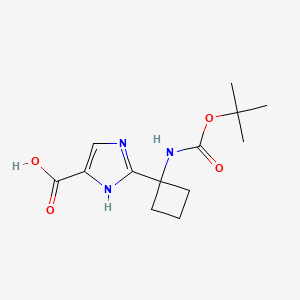
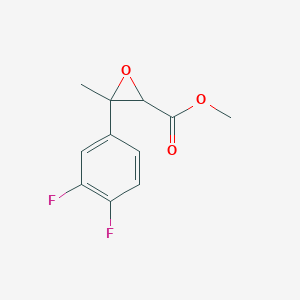
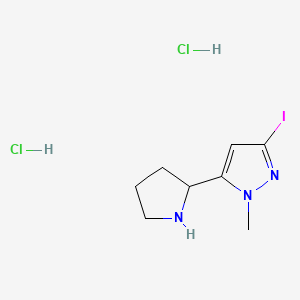
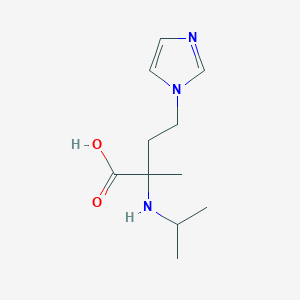
![3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]anilinedihydrochloride](/img/structure/B13572023.png)

